molecular formula C9H12O B594117 3-ISO-PROPYLPHENOL-D12 CAS No. 1219805-35-2

3-ISO-PROPYLPHENOL-D12

Cat. No. B594117
CAS RN: 1219805-35-2
M. Wt: 148.267
InChI Key: VLJSLTNSFSOYQR-SRQDVOKDSA-N
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Description

3-ISO-PROPYLPHENOL-D12 is a labelled analogue of 3-iso-Propylphenol, which is an impurity of Propofol . It has a molecular formula of C9D12O and a molecular weight of 148.27 . It appears as a colorless to dark brown oil or sticky solid .


Molecular Structure Analysis

The IUPAC name for 3-ISO-PROPYLPHENOL-D12 is 1,2,3,5-tetradeuterio-4-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene . The InChI key is VLJSLTNSFSOYQR-SRQDVOKDSA-N .


Physical And Chemical Properties Analysis

3-ISO-PROPYLPHENOL-D12 is slightly soluble in Chloroform and Ethyl Acetate, and very slightly soluble in Methanol . It should be stored at 2-8°C under an inert atmosphere .

Safety And Hazards

3-ISO-PROPYLPHENOL-D12 is classified as corrosive . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ISO-PROPYLPHENOL-D12 involves the alkylation of phenol with isopropyl bromide followed by deuteration using deuterium oxide.", "Starting Materials": [ "Phenol", "Isopropyl bromide", "Deuterium oxide" ], "Reaction": [ "Phenol is dissolved in a solvent such as dichloromethane", "Isopropyl bromide is added to the solution and the mixture is stirred at room temperature for several hours", "The resulting product is then purified using column chromatography", "Deuteration is carried out by dissolving the purified product in deuterium oxide and heating the mixture at high temperature for several hours", "The final product, 3-ISO-PROPYLPHENOL-D12, is obtained by evaporating the solvent and recrystallizing the residue" ] }

CAS RN

1219805-35-2

Product Name

3-ISO-PROPYLPHENOL-D12

Molecular Formula

C9H12O

Molecular Weight

148.267

IUPAC Name

1,2,3,5-tetradeuterio-4-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene

InChI

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD

InChI Key

VLJSLTNSFSOYQR-SRQDVOKDSA-N

SMILES

CC(C)C1=CC(=CC=C1)O

synonyms

3-ISO-PROPYLPHENOL-D12

Origin of Product

United States

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